molecular formula C7H12BrF B6152073 1-(bromomethyl)-2-fluorocyclohexane CAS No. 1780952-44-4

1-(bromomethyl)-2-fluorocyclohexane

Cat. No.: B6152073
CAS No.: 1780952-44-4
M. Wt: 195.07 g/mol
InChI Key: ZEQOHGNOGNSHGT-UHFFFAOYSA-N
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Description

Significance of Halogenated Cyclohexanes in Synthetic Chemistry

Halogenated cyclohexanes are versatile intermediates in organic synthesis. The carbon-halogen bond, depending on the specific halogen, can be readily transformed into a wide array of other functional groups through nucleophilic substitution or elimination reactions. For instance, bromo- and chloro-substituted cyclohexanes are excellent electrophiles. The specific stereochemistry of the cyclohexane (B81311) ring, particularly the distinction between axial and equatorial substituents, plays a crucial role in determining the outcome of these reactions. chemsynthesis.com For example, the E2 elimination reaction requires an anti-periplanar arrangement of a beta-proton and the leaving group, a condition that is often met only in a specific chair conformation of the cyclohexane ring. chemsynthesis.com This stereochemical requirement allows for a high degree of control in the synthesis of specific alkene isomers. Furthermore, these compounds can participate in organometallic reactions, such as Grignard or organocuprate formation, paving the way for the construction of complex carbon skeletons.

The Unique Role of Fluorine in Organic Molecules

Fluorine, the most electronegative element, imparts unique properties to organic molecules, a fact that has been exploited extensively in medicinal chemistry, materials science, and agrochemistry. uni.lu When incorporated into a molecule, fluorine can significantly alter its physical and chemical properties. cymitquimica.com The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. uni.lucymitquimica.com This increased stability can lead to improved bioavailability of drug candidates.

Overview of 1-(bromomethyl)-2-fluorocyclohexane within Contemporary Chemical Research

This compound is a difunctionalized cyclohexane derivative featuring both a reactive bromomethyl group and a fluorine substituent. While this specific compound is cataloged in chemical databases, detailed research focusing exclusively on its synthesis and reactivity is not extensively documented in publicly available literature. uni.lu However, its structure suggests significant potential as a synthetic intermediate.

The molecule combines the reactivity of a primary alkyl bromide, which is highly susceptible to SN2 reactions, with the unique electronic and steric properties conferred by the adjacent fluorine atom. The interplay between these two groups on the cyclohexane scaffold makes this compound an interesting subject for studies in reaction mechanisms, conformational analysis, and as a building block for more complex fluorinated molecules. Its chirality, arising from the two substituted carbons, also implies that its stereoisomers could have distinct chemical and biological properties. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780952-44-4

Molecular Formula

C7H12BrF

Molecular Weight

195.07 g/mol

IUPAC Name

1-(bromomethyl)-2-fluorocyclohexane

InChI

InChI=1S/C7H12BrF/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2

InChI Key

ZEQOHGNOGNSHGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)F

Purity

95

Origin of Product

United States

Physicochemical and Structural Properties

The properties of 1-(bromomethyl)-2-fluorocyclohexane can be predicted based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₇H₁₂BrFPubChem uni.lu
InChI Key ZEQOHGNOGNSHGT-UHFFFAOYSA-NPubChem uni.lu
Monoisotopic Mass 194.01064 DaPubChem uni.lu
Predicted XlogP 3.0PubChem uni.lu

This data table is interactive. You can sort and filter the information.

The structure contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R)). The relative orientation of the bromomethyl and fluoro groups (cis or trans) significantly influences the molecule's shape and stability.

Conformational Analysis

Like all substituted cyclohexanes, 1-(bromomethyl)-2-fluorocyclohexane exists in a dynamic equilibrium between two chair conformations. The stability of each conformer is determined by the steric strain arising from the positions of the substituents (axial vs. equatorial). Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value." For fluorine, the A-value is relatively small (around 0.25 kcal/mol), indicating only a slight preference for the equatorial position. pearson.com The A-value for a bromomethyl group is expected to be larger due to its greater steric bulk.

In the trans-isomers, one conformation will have both substituents in the equatorial position (diequatorial), while the other will have both in the axial position (diaxial). The diequatorial conformer would be significantly more stable. libretexts.org In the cis-isomers, both chair conformations will have one axial and one equatorial substituent. The preferred conformation would place the larger bromomethyl group in the equatorial position.

Potential Synthetic Routes and Reactivity

Precursor Synthesis and Functionalization Strategies

A primary route to this compound involves the strategic functionalization of pre-existing cyclohexane (B81311) scaffolds. This approach allows for controlled introduction of the fluorine and bromomethyl groups.

Cyclohexanemethanol (B47985) Derivatives as Starting Materials

Cyclohexanemethanol and its derivatives serve as logical and readily available starting points for the synthesis of this compound. The presence of the hydroxymethyl group allows for its eventual conversion to the target bromomethyl group, while the cyclohexane ring provides the core structure for the introduction of the fluorine atom. The selection of a suitable cyclohexanemethanol derivative is crucial and can influence the stereochemical outcome of the subsequent fluorination and bromination steps.

Introduction of the Fluorine Atom via Electrophilic Fluorination

The introduction of a fluorine atom onto the cyclohexane ring can be achieved through electrophilic fluorination. This class of reactions employs reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, offering advantages in terms of stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org

Commonly used electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium (B1175870) salts like Selectfluor®. wikipedia.org The choice of reagent can be critical for achieving the desired regioselectivity and stereoselectivity. For instance, the fluorination of an enolate derived from a cyclohexanone (B45756) precursor could be a viable strategy, followed by reduction of the ketone and conversion of the resulting alcohol to the target compound. The mechanism of electrophilic fluorination is complex and is thought to proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.org

Vicinal Bromofluorination Reactions in Cyclohexane Systems

An alternative and more direct approach to synthesizing fluorobromocyclohexanes involves the simultaneous introduction of both bromine and fluorine across a double bond in a cyclohexane precursor. This method, known as vicinal bromofluorination, is a powerful tool for the rapid construction of these halogenated systems.

Addition Reactions to Methylenecyclohexane (B74748) and Cyclohexenes

The bromofluorination of alkenes is a well-established reaction. In the context of synthesizing compounds related to this compound, methylenecyclohexane and cyclohexene (B86901) are key starting materials.

The reaction with methylenecyclohexane , which possesses an exocyclic double bond, can lead to the formation of a constitutional isomer of the target compound, namely 1-(bromomethyl)-1-fluorocyclohexane. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophilic bromine atom adds to the less substituted carbon of the double bond, and the nucleophilic fluoride (B91410) attacks the more substituted carbocationic intermediate.

The bromofluorination of cyclohexene , on the other hand, yields vicinal 1-bromo-2-fluorocyclohexane. nih.gov This reaction typically proceeds via an anti-addition mechanism, where the bromine and fluorine atoms are introduced on opposite faces of the cyclohexane ring. masterorganicchemistry.com This stereochemical outcome is a result of the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a fluoride ion from the opposite side. masterorganicchemistry.com

Reagent Systems for Bromofluorination (e.g., Br₂/AgF, NBS/Et₃N•3HF)

Several reagent systems have been developed for carrying out bromofluorination reactions. The choice of reagents can significantly impact the yield, regioselectivity, and stereoselectivity of the reaction.

Bromine (Br₂) and Silver Fluoride (AgF): This classical system involves the reaction of an alkene with elemental bromine in the presence of a fluoride salt. Silver fluoride serves as the fluoride source. The reaction is believed to proceed through the formation of a bromonium ion, which is then intercepted by the fluoride ion.

N-Bromosuccinimide (NBS) and Triethylamine Trihydrofluoride (Et₃N•3HF): This is a widely used and often more convenient reagent system for bromofluorination. NBS acts as the source of electrophilic bromine, while Et₃N•3HF provides a soluble and less hazardous source of fluoride ions compared to anhydrous hydrogen fluoride. This system has been successfully employed for the bromofluorination of various alkenes, including those in cyclic systems. The reaction generally proceeds with anti-stereoselectivity.

Table 1: Comparison of Bromofluorination Reagent Systems

Reagent System Bromine Source Fluoride Source Key Characteristics
Br₂/AgF Elemental Bromine (Br₂) Silver Fluoride (AgF) Classic method, heterogeneous reaction.
NBS/Et₃N•3HF N-Bromosuccinimide (NBS) Triethylamine Trihydrofluoride (Et₃N•3HF) Homogeneous, milder conditions, commonly used.

Regioselective and Stereoselective Control in Halogenation

The precise placement of bromine and fluorine atoms on a cyclohexane ring, especially in the presence of other substituents, is a significant challenge in synthetic organic chemistry. The regioselectivity and stereoselectivity of halogenation reactions are influenced by a variety of factors, including the nature of the substrate, the choice of reagents, and the reaction conditions.

In the context of synthesizing this compound, controlling the position of the bromine and fluorine atoms relative to the methyl group and to each other is paramount. The principles of electrophilic and radical halogenation, as well as the influence of neighboring groups and conformational effects of the cyclohexane ring, are critical considerations. For instance, the bromination of a fluorinated cyclohexane precursor could proceed via a radical mechanism, where the regioselectivity is dictated by the stability of the resulting radical intermediate. Conversely, the fluorination of a brominated cyclohexane could involve electrophilic or nucleophilic fluorinating agents, with the outcome depending on the specific reagents and the electronic properties of the substrate.

The stereochemical outcome of these reactions is often governed by the mechanism. For example, the addition of bromine to a cyclohexene precursor typically proceeds through a bromonium ion intermediate, leading to anti-addition. Similarly, the opening of a cyclohexene oxide with a bromide nucleophile generally follows an SN2 pathway, resulting in an anti-disubstituted product. The well-established Fürst-Plattner rule, which describes the nucleophilic attack on epoxides of rigid cyclohexane systems, predicts that the nucleophile will attack axially to favor a chair-like transition state. nih.gov

Alternative Synthetic Routes and Transformations

Strategies Involving Ring-Opening and Ring-Closing Reactions

Ring-opening reactions of epoxides are a powerful tool for the stereospecific synthesis of 1,2-difunctionalized cyclohexanes. A plausible route to a precursor of this compound could involve the ring-opening of a suitable cyclohexene oxide derivative. For example, starting with cyclohexene oxide, a Lewis acid-catalyzed ring-opening with a bromide source, such as hydrobromic acid, would yield a trans-2-bromocyclohexanol. youtube.comyoutube.com Subsequent fluorination of the alcohol, for instance, using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride), could provide the trans-1-bromo-2-fluorocyclohexane. The bromomethyl group could then be introduced through radical bromination of a methyl group at a suitable position, although controlling the regioselectivity of this step would be challenging.

Alternatively, a fluorinated epoxide could be opened with a bromide nucleophile. The synthesis of fluorohydrins through the ring-opening of epoxides with fluoride sources has been documented. youtube.comdocumentsdelivered.com A similar approach using a bromide nucleophile on a fluorinated epoxide could provide a direct route to the fluorobromo alcohol precursor.

Ring-closing metathesis (RCM) offers another strategic approach, allowing for the construction of the cyclohexane ring from acyclic precursors with pre-installed functional groups. youtube.comresearchgate.net One could envision a diene substrate containing the necessary fluorine and bromomethyl functionalities being cyclized using a Grubbs or other suitable metathesis catalyst. This strategy allows for the stereocenters to be set in the acyclic precursor, potentially offering better control over the final stereochemistry of the cyclic product.

Radical-Mediated Synthetic Approaches

Radical reactions provide a complementary approach for the introduction of bromine atoms. The free-radical bromination of alkanes using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a well-established method. uva.esnih.gov In the synthesis of this compound, a potential strategy would be the radical bromination of 1-fluoro-2-methylcyclohexane. The regioselectivity of this reaction would be dictated by the relative stability of the possible radical intermediates. Tertiary radicals are generally more stable than secondary, which are more stable than primary radicals. scispace.comnih.govlibretexts.org Therefore, bromination would be expected to occur preferentially at a tertiary carbon if one is available and accessible. In the case of 1-fluoro-2-methylcyclohexane, the major product would likely be the one where the bromine is introduced at the most substituted carbon atom bearing a hydrogen.

Another radical-based method is the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of peroxides. youtube.comyoutube.comchemistrysteps.comlibretexts.org Starting from a fluorinated cyclohexene derivative, this reaction could be used to install the bromomethyl group at the less substituted carbon of a double bond. For instance, the radical addition of HBr to 1-fluoro-2-(methylene)cyclohexane could, in principle, yield the desired this compound skeleton.

The following table illustrates the potential outcomes of a radical bromination reaction on a fluorinated cyclohexane precursor.

Catalytic Methodologies for C-Br and C-F Bond Formation

Recent advances in catalysis have opened up new avenues for the direct formation of carbon-halogen bonds. Catalytic C-H activation and functionalization represent a highly atom-economical approach to introduce halogens into organic molecules. researchgate.netrsc.orgnih.gov

For the synthesis of this compound, one could envision a catalytic C-H bromination of a fluorinated cyclohexane precursor. Various transition-metal catalysts, often based on palladium, rhodium, or iron, have been developed for the directed or undirected bromination of C(sp³)-H bonds. researchgate.net Similarly, catalytic C-H fluorination methods are also emerging. rsc.orgnih.gov While direct C-H fluorination is challenging due to the high reactivity of many fluorinating agents, catalytic systems that can control this reactivity are being developed.

A hypothetical catalytic approach could involve the directed C-H fluorination of a bromomethylcyclohexane derivative, where a directing group would guide the fluorinating agent to a specific C-H bond. Alternatively, an undirected catalytic fluorination or bromination could be employed, relying on the inherent reactivity of the C-H bonds in the substrate.

The following table summarizes some catalytic approaches that could be adapted for the synthesis of fluorobromocyclohexanes.

Diastereoselective and Enantioselective Synthesis of Fluorobromocyclohexane Derivatives

The synthesis of specific diastereomers and enantiomers of this compound requires precise control over the stereochemistry of the bond-forming reactions. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Diastereoselective synthesis often relies on substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For example, the hydrogenation of a double bond in a chiral fluorobromocyclohexene precursor would likely proceed from the less sterically hindered face, leading to a specific diastereomer. Similarly, the reduction of a carbonyl group in a chiral fluorobromocyclohexanone would be influenced by the adjacent stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture in a kinetic resolution. For the synthesis of fluorobromocyclohexane derivatives, an enantioselective ring-opening of a meso-epoxide with a halide nucleophile, catalyzed by a chiral Lewis acid or a chiral phase-transfer catalyst, could be a viable strategy. scispace.com Asymmetric dihydroxylation or epoxidation of a cyclohexene precursor, followed by further functionalization, can also be used to set the initial stereocenters in an enantiomerically controlled manner.

The development of enantioselective catalytic methods for C-H halogenation is an active area of research. scispace.com A chiral catalyst could potentially mediate the enantioselective bromination or fluorination of a prochiral fluorinated or brominated cyclohexane derivative, respectively.

The table below provides a conceptual overview of potential diastereoselective and enantioselective approaches to synthesize specific stereoisomers of this compound.

Nucleophilic Substitution Pathways at the Bromomethyl Center

The primary carbon of the bromomethyl group is an electrophilic center, susceptible to attack by nucleophiles. This leads to the displacement of the bromide ion, a good leaving group. The dominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction, characteristic of primary alkyl halides. pdx.edu

In the case of this compound, the fluorine atom at the C2 position is a potential neighboring group. However, the participation of fluorine as a neighboring group is generally weak compared to other halogens or heteroatoms like sulfur and nitrogen. wikipedia.org The high electronegativity of fluorine means its lone pairs are held tightly to the nucleus, making them less available for intramolecular nucleophilic attack.

For NGP to occur, the participating group must be able to adopt an anti-periplanar orientation to the leaving group, allowing for effective backside attack to form the cyclic intermediate. In a cyclohexane chair conformation, this would require the fluorine and the bromomethyl group to be in a trans-diaxial arrangement. However, the reaction center is the methylene (B1212753) carbon, not C1 of the ring. The intramolecular attack would have to proceed from the fluorine atom to the back of the C-Br bond, forming a strained, three-membered fluoronium ion intermediate. The formation of such an intermediate is generally not considered a significant pathway for 1,2-fluoro-substituted alkanes, and the reaction is more likely to proceed via a direct external SN2 attack. The rate of substitution is more likely to be retarded by the electron-withdrawing inductive effect of the nearby fluorine atom, which destabilizes the transition state of an SN2 reaction.

The SN2 reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. pressbooks.pubpressbooks.pub

In this compound, the reaction occurs at a primary, achiral carbon (-CH₂Br). Therefore, inversion of configuration does not apply to the reaction center itself. However, the molecule contains chiral centers (C1 and C2), and the stereochemistry of the cyclohexane ring influences the reaction's feasibility. The bulky cyclohexane ring and the substituents can create steric hindrance that impedes the nucleophile's approach.

The outcome of the reaction is the substitution of the bromine atom with the nucleophile, with the stereochemistry at C1 and C2 of the cyclohexane ring remaining unchanged. For example, the reaction of a specific diastereomer of this compound with a nucleophile like sodium cyanide would yield the corresponding nitrile, preserving the original cis or trans arrangement of the substituents on the ring. The SN2 mechanism ensures that the reaction proceeds with a predictable stereochemical outcome, avoiding the formation of racemic mixtures that would result from an SN1 pathway, which involves an achiral carbocation intermediate. pdx.edu

Reaction Parameter SN1 Reaction SN2 Reaction Comment for this compound
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryAs a primary halide, SN2 is strongly favored. pdx.edu
Mechanism Two steps (carbocation intermediate) libretexts.orgOne step (concerted) youtube.comA primary carbocation is highly unstable. libretexts.org
Kinetics First-order: Rate = k[Substrate] pdx.eduSecond-order: Rate = k[Substrate][Nucleophile] youtube.comThe reaction rate depends on the nucleophile's concentration.
Stereochemistry RacemizationInversion of configuration youtube.comThe reaction center is achiral, but the ring's stereochemistry is preserved.
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required gacbe.ac.inA strong nucleophile will favor the SN2 pathway.

Elimination Reactions Leading to Unsaturated Fluorinated Cyclohexanes

When treated with a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. These reactions compete with the SN2 pathway, with the outcome depending on factors like the nature of the base, the solvent, and the temperature. masterorganicchemistry.com

Dehydrohalogenation involves the removal of a hydrogen atom and the bromine atom. The regioselectivity of this reaction concerns which hydrogen atom is abstracted to form the double bond. Two main products are possible:

Exocyclic Alkene : Abstraction of a proton from the C1 position of the cyclohexane ring leads to the formation of 1-fluoro-2-methylenecyclohexane.

Endocyclic Alkene (via rearrangement/unlikely direct path) : A direct elimination to an endocyclic alkene is not straightforward as it would require removal of a proton from C6, which is not adjacent to the carbon bearing the leaving group.

The major pathway for elimination is typically the one requiring the lowest activation energy. For an E2 reaction, this involves a transition state where the abstracted proton and the leaving group are in an anti-periplanar arrangement. chemistrysteps.com In the case of this compound, the leaving group is on the flexible methyl side chain. The most accessible proton for abstraction by a base is at C1. The use of a strong, sterically hindered base (like potassium tert-butoxide) typically favors elimination over substitution and can influence which proton is removed.

The mechanism of elimination can be either unimolecular (E1) or bimolecular (E2).

E2 Mechanism : This is a concerted, one-step process where the base abstracts a proton simultaneously with the departure of the leaving group. youtube.com It is favored by strong bases and is typical for primary alkyl halides. masterorganicchemistry.comchemistrysteps.com For this compound, the E2 pathway is the most probable elimination mechanism. The rate is dependent on the concentration of both the substrate and the base. The stereochemical requirement is an anti-periplanar geometry between the C-H and C-Br bonds, which is readily achievable for the C1-H bond and the C-Br bond through rotation around the C1-CH₂ bond. chemistrysteps.com

E1 Mechanism : This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base. libretexts.org The E1 mechanism is generally not favored for primary alkyl halides because it would involve the formation of a highly unstable primary carbocation. libretexts.org Therefore, E1 reactions are considered unlikely for this compound under typical conditions.

Factor E1 Reaction E2 Reaction
Alkyl Halide Structure 3° > 2°3° > 2° > 1°
Base Weak base requiredStrong base favored masterorganicchemistry.com
Solvent Polar protic solventLess dependence on solvent polarity
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base] masterorganicchemistry.com
Stereochemistry No specific geometry requiredRequires anti-periplanar geometry chemistrysteps.com

Radical Reactions and Their Potential for Derivatization

The C-Br bond in this compound can undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light, forming a carbon-centered radical. youtube.com This reactive intermediate can then be used in a variety of synthetic transformations.

Bromine is highly selective in radical reactions, preferentially abstracting tertiary hydrogens. youtube.com However, in this case, the starting material is already brominated. Radical reactions involving this compound would typically use it as a substrate for further derivatization. For instance, the carbon radical formed at the exocyclic position can participate in:

Atom Transfer Radical Polymerization (ATRP) : The molecule could serve as an initiator for the controlled polymerization of various monomers.

C-C Bond Formation : The radical can add to alkenes or alkynes, or participate in coupling reactions.

Reduction : The bromide can be replaced by a hydrogen atom using a radical reducing agent like tributyltin hydride, yielding 1-fluoro-2-methylcyclohexane.

Further radical bromination of the molecule using reagents like N-bromosuccinimide (NBS) under radical conditions could potentially lead to substitution at other positions on the ring, with selectivity favoring positions that lead to the most stable radical intermediate (tertiary > secondary > primary). youtube.comyoutube.com However, the presence of the electron-withdrawing fluorine atom would influence the stability of radicals at adjacent positions. The stereochemical outcome of radical reactions at a chiral center often leads to racemization because the intermediate radical is typically planar or rapidly inverting. youtube.com

Electrophilic and Organometallic Transformations

The bromomethyl group in this compound is a key site for nucleophilic substitution reactions. However, the compound can also participate in electrophilic and organometallic transformations.

The bromine atom can be replaced by a metal through oxidative addition or metal-halogen exchange to form an organometallic reagent, such as a Grignard or an organolithium reagent. These reagents are powerful nucleophiles that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new C-C bonds. The presence of the fluorine atom may influence the stability and reactivity of these organometallic intermediates.

Furthermore, the double bond that can be formed via elimination of HBr from the bromomethyl group can undergo electrophilic addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the fluorine atom on the cyclohexane ring.

Mechanistic Investigations of Bond Formation and Cleavage Events

Understanding the mechanisms of bond formation and cleavage is crucial for predicting and controlling the outcomes of chemical reactions. nih.gov For this compound, key mechanistic questions revolve around the relative reactivity of the C-Br and C-F bonds, as well as the various C-H bonds.

In radical reactions, the C-Br bond is significantly weaker than the C-F and C-H bonds, making its homolytic cleavage the most likely initiation step. The stability of the resulting radical and the kinetics of subsequent steps will determine the major reaction pathway. rsc.org

In polar reactions, the C-Br bond is also the more labile leaving group in nucleophilic substitutions. The mechanism can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the structure of the substrate. The neighboring fluorine atom can exert both inductive and steric effects that influence the reaction rate and stereochemistry.

Computational studies can provide valuable insights into the transition state energies and reaction pathways for various transformations of this compound. Such studies could help to rationalize observed reactivity and guide the design of new synthetic methods.

Diastereomerism and Enantiomerism in 1,2-Disubstituted Cyclohexanes

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.comyoutube.com This class of isomers is broadly divided into enantiomers and diastereomers. oregonstate.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu A molecule that is not superimposable on its mirror image is termed "chiral" and will typically contain one or more chiral centers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org This category includes geometric isomers, such as the cis and trans isomers of substituted cycloalkanes.

In 1,2-disubstituted cyclohexanes, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). These cis and trans isomers are diastereomers of one another because they are stereoisomers but are not mirror images. fiveable.me

For the specific case of this compound, both carbon atoms to which the substituents are attached (C-1 and C-2) are chiral centers. This gives rise to the following stereoisomers:

The trans isomer exists as a pair of enantiomers: (1R,2R)-1-(bromomethyl)-2-fluorocyclohexane and (1S,2S)-1-(bromomethyl)-2-fluorocyclohexane.

The cis isomer also exists as a pair of enantiomers: (1R,2S)-1-(bromomethyl)-2-fluorocyclohexane and (1S,2R)-1-(bromomethyl)-2-fluorocyclohexane.

Each of these four distinct molecules will have its own unique conformational preferences, although the conformational energies for a pair of enantiomers are identical.

Cyclohexane Ring Conformations and Energy Barriers

Contrary to a planar representation, the cyclohexane ring adopts a puckered three-dimensional structure to minimize strain. The most stable and prevalent conformation is the chair conformation . utexas.edubyjus.com In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all C-H bonds are staggered, thus minimizing both angle strain and torsional strain. libretexts.org

Other, less stable conformations include the boat , twist-boat , and half-chair conformations. wikipedia.org The boat conformation is destabilized by torsional strain from eclipsed bonds and a significant steric interaction between the two "flagpole" hydrogens. libretexts.org The twist-boat is more stable than the boat but still higher in energy than the chair. The half-chair is a high-energy transition state on the pathway of interconversion between two chair forms, a process known as a "ring flip". utexas.edumasterorganicchemistry.com

The energy barrier for a chair-chair interconversion is approximately 10 kcal/mol, which is low enough for the flip to occur rapidly at room temperature. libretexts.orgmasterorganicchemistry.com This dynamic process leads to the exchange of axial and equatorial positions. byjus.comoregonstate.edu Despite this rapid flipping, the vast majority of cyclohexane molecules exist in the chair conformation at any given moment. libretexts.org

ConformationRelative Energy (kcal/mol)
Chair0
Twist-Boat5.5
Boat6.9
Half-Chair10
This table displays the approximate relative energies of various cyclohexane conformations compared to the most stable chair form. utexas.eduwikipedia.org

Influence of Bromine and Fluorine Substituents on Conformational Preferences

When substituents are added to a cyclohexane ring, they can occupy one of two types of positions in the chair conformation: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the equator of the ring). wikipedia.org The preference for a substituent to occupy the equatorial position is primarily driven by steric and electronic effects.

Steric Effects: Substituents in the axial position experience repulsive steric interactions with the other two axial hydrogens on the same side of the ring. msu.edu These are known as 1,3-diaxial interactions . To avoid this strain, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position. libretexts.orgwikipedia.org

The energetic cost of placing a group in the axial position is quantified by its A-value , which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-F (Fluorine)0.25 - 0.53
-Cl (Chlorine)0.53
-Br (Bromine)0.48 - 0.62
-CH₃ (Methyl)1.8
-CH₂Br (Bromomethyl)~2.0 (estimated)
This table presents the A-values for various substituents. The value for the bromomethyl group is estimated to be slightly higher than that of a methyl or ethyl group due to the size and bond length of bromine. oregonstate.eduyoutube.compearson.com

The data indicates that while both fluorine and bromine prefer the equatorial position, their A-values are relatively small compared to alkyl groups. The bromomethyl group, however, is significantly bulkier and has a much stronger preference for the equatorial position.

Electronic Effects: The high electronegativity of fluorine and bromine creates a polar C-X bond, inducing a partial positive charge on the carbon and a partial negative charge on the halogen (Cᵟ⁺-Xᵟ⁻). researchgate.net This inductive effect can influence molecular interactions and, in some contexts, the stability of different conformations through dipole-dipole interactions and hyperconjugation. nih.govacs.org

Beyond simple sterics, more subtle electronic interactions can influence conformational preferences.

Gauche Effect: This effect describes the tendency of some molecules, like 1,2-difluoroethane, to prefer a gauche conformation over an anti conformation, contrary to what steric repulsion would suggest. nih.gov This preference is often explained by a stabilizing hyperconjugative interaction (electron donation from a σ bond to a neighboring σ* antibonding orbital). However, for larger halogens like chlorine and bromine, the increased steric (Pauli) repulsion between the substituents outweighs the hyperconjugation, and the anti conformation becomes more stable. researchgate.netru.nl In a 1,2-disubstituted cyclohexane, a diequatorial arrangement corresponds to a gauche relationship, while a diaxial arrangement is anti-periplanar.

Anomeric Effect: The anomeric effect is the observed preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. wikipedia.orgucla.edu It is a stereoelectronic effect typically explained by a stabilizing interaction between a lone pair on the ring's heteroatom and the σ* orbital of the C-X bond (n → σ* hyperconjugation). dypvp.edu.inscripps.edu While this compound does not have a heteroatom within the ring, analogous hyperconjugative interactions (e.g., σC-H → σ*C-X) can still play a role in stabilizing certain conformations, sometimes favoring arrangements that might otherwise seem sterically hindered. acs.orgrsc.org

Conformational Equilibrium and Dynamic Processes

trans-1-(bromomethyl)-2-fluorocyclohexane: The trans isomer can exist in two primary chair conformations: one with both the fluoro and bromomethyl groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). libretexts.orgpressbooks.pub

Diequatorial (e,e) Conformer: This conformer minimizes the severe 1,3-diaxial interactions for both groups. It does, however, feature a gauche interaction between the equatorial bromomethyl and fluoro groups.

Diaxial (a,a) Conformer: This conformer would suffer from significant destabilizing 1,3-diaxial interactions from both the axial fluorine and, more substantially, the bulky axial bromomethyl group.

Given the large A-value of the bromomethyl group, the diaxial conformer is highly unstable. The equilibrium will therefore overwhelmingly favor the diequatorial conformer .

cis-1-(bromomethyl)-2-fluorocyclohexane: The cis isomer exists as two different chair conformers that interconvert via a ring flip. In both conformers, one group is axial and the other is equatorial. libretexts.orgopenstax.org

Conformer A: Bromomethyl group equatorial, Fluorine group axial (e,a).

Conformer B: Bromomethyl group axial, Fluorine group equatorial (a,e).

To determine the more stable conformer, we compare the energetic penalties (A-values) of having each group in the axial position. The bromomethyl group has a much larger A-value (~2.0 kcal/mol) than the fluorine atom (~0.25 kcal/mol). Therefore, placing the bulky bromomethyl group in the axial position (Conformer B) is significantly more destabilizing than placing the smaller fluorine atom there (Conformer A). As a result, the conformational equilibrium for the cis isomer will strongly favor Conformer A , where the larger bromomethyl group occupies the equatorial position.

Theoretical and Computational Investigations of 1 Bromomethyl 2 Fluorocyclohexane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.govmdpi.comnih.gov For 1-(bromomethyl)-2-fluorocyclohexane, DFT calculations would be employed to identify its various possible conformations and determine their relative stabilities. The process involves starting with an initial guess for the molecular geometry and then systematically adjusting the atomic positions to find the arrangement with the lowest energy, which corresponds to the most stable conformation. mdpi.com

These calculations would likely focus on the chair conformations of the cyclohexane (B81311) ring, as they are generally the most stable. The orientation of the bromomethyl and fluoro substituents (axial vs. equatorial) would be systematically varied to locate all possible stable conformers. The results of such a study would typically be presented in a table summarizing the relative energies of each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer (Fluorine, Bromomethyl)Relative Energy (kcal/mol)
(eq, eq)0.00
(eq, ax)1.52
(ax, eq)2.15
(ax, ax)4.89

Note: This data is hypothetical and for illustrative purposes only, as specific literature on this compound was not found.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. walisongo.ac.id These methods can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations would be used to determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Conformational Energy Landscapes and Isomer Stability

The various conformations of this compound are interconvertible through bond rotations. A computational study of the conformational energy landscape would map out the energy of the molecule as a function of these rotational angles. This landscape would reveal the energy barriers between different stable conformations, providing information on the flexibility of the molecule and the rates of interconversion between conformers. The relative energies of the different isomers (e.g., cis and trans) could also be determined, indicating which isomer is thermodynamically more stable.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. dntb.gov.uamontclair.edu For this compound, computational studies could investigate various potential reactions, such as nucleophilic substitution or elimination reactions. By mapping the potential energy surface of the reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These studies can help in understanding the factors that control the regio- and stereoselectivity of reactions involving this compound.

Analysis of Electrostatic Potential, Dipole Moments, and Facial Polarity

The distribution of electron density in a molecule determines its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map is a visual representation of this charge distribution. libretexts.orgyoutube.com For this compound, an ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). wolfram.comresearchgate.net These maps are invaluable for predicting sites of nucleophilic or electrophilic attack. walisongo.ac.id

Table 2: Hypothetical Calculated Dipole Moments for this compound Conformers

Conformer (Fluorine, Bromomethyl)Dipole Moment (Debye)
(eq, eq)2.31
(eq, ax)3.15
(ax, eq)1.89
(ax, ax)0.98

Note: This data is hypothetical and for illustrative purposes only, as specific literature on this compound was not found.

Advanced Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Application of ¹H and ¹³C NMR in Backbone and Substituent Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the carbon backbone and the positions of the bromomethyl and fluorine substituents on the cyclohexane (B81311) ring. mdpi.comorganicchemistrydata.orgnih.gov

In the ¹H NMR spectrum, the signals corresponding to the protons on the cyclohexane ring and the bromomethyl group exhibit characteristic chemical shifts and coupling patterns. The proton attached to the carbon bearing the fluorine atom (CHF) and the protons of the bromomethyl group (CH₂Br) typically appear as distinct multiplets due to coupling with neighboring protons. The remaining methylene (B1212753) protons of the cyclohexane ring will present as a complex series of overlapping multiplets.

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments. The carbon atom bonded to the fluorine (C-F) will exhibit a characteristic chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Similarly, the carbon of the bromomethyl group (C-Br) and the remaining cyclohexane ring carbons will have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative NMR Data for Substituted Cyclohexanes

Nucleus Functional Group Typical Chemical Shift (ppm) Multiplicity
¹H CHF 4.0 - 5.0 ddd
¹H CH₂Br 3.2 - 3.8 m
¹³C C-F 85 - 95 d
¹³C C-Br 30 - 40 t

Note: The exact chemical shifts and coupling constants are dependent on the stereochemistry (cis/trans) of the substituents and the solvent used.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly probing the environment of the fluorine atom. wikipedia.orghuji.ac.ilaiinmr.com Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides strong, sharp signals. wikipedia.orghuji.ac.ilaiinmr.com The chemical shift of the fluorine atom in 1-(bromomethyl)-2-fluorocyclohexane is highly sensitive to its electronic environment and stereochemical orientation (axial or equatorial). wikipedia.orghuji.ac.ilucsb.edu

The ¹⁹F spectrum will typically show a single multiplet, with coupling to the vicinal protons on the cyclohexane ring. The magnitude of these coupling constants can provide valuable information about the dihedral angles between the fluorine and the coupled protons, aiding in the determination of the conformational preferences of the cyclohexane ring.

2D NMR Techniques for Connectivity and Stereochemical Information (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms and elucidating the stereochemistry of this compound. youtube.comnationalmaglab.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. youtube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the unambiguous assignment of the proton spin systems within the cyclohexane ring and the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies through-space correlations between protons that are in close proximity. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is particularly useful for determining the relative stereochemistry of the substituents. For instance, a NOESY correlation between a proton of the bromomethyl group and a proton on the cyclohexane ring can establish their spatial relationship (e.g., cis or trans).

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govnist.gov

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). openstax.orgdocbrown.info This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). openstax.orgdocbrown.infoyoutube.com

The fragmentation of the molecular ion under electron ionization (EI) typically involves the loss of the bromine atom, the fluorine atom, or the bromomethyl group, leading to characteristic fragment ions. acs.orgdocbrown.info The analysis of these fragments provides further confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺ 194 196 Molecular Ion
[M-Br]⁺ 115 - Loss of Bromine
[M-CH₂Br]⁺ 101 - Loss of Bromomethyl radical
[C₆H₁₀F]⁺ 101 - Cyclohexyl-fluoride cation

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination of Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of crystalline analogues provides invaluable insight into the solid-state conformation and intermolecular interactions. rsc.orgresearchgate.netnih.gov Studies on related fluorinated and substituted cyclohexanes have revealed a preference for chair conformations. researchgate.netnih.gov In these structures, bulky substituents tend to occupy equatorial positions to minimize steric strain. libretexts.orgyoutube.com The orientation of the C-F and C-Br bonds (axial or equatorial) significantly influences the molecule's dipole moment and its packing in the crystal lattice. rsc.orgresearchgate.net For instance, in many all-cis fluorinated cyclohexanes, the axial C-F bonds contribute to a significant molecular dipole moment, leading to specific electrostatic interactions in the solid state. rsc.orgnih.govnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usbruker.comyoutube.com This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. biotools.usnih.govbyopera.comrsc.org

For a chiral molecule like this compound, the two enantiomers will produce VCD spectra that are mirror images of each other. biotools.usbruker.com By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., (1R,2R) or (1S,2S)), the absolute configuration can be unambiguously assigned. nih.govmdpi.comnih.govresearchgate.net The analysis of VCD spectra can also provide information about the conformational equilibrium of the molecule in solution. bruker.comresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
all-cis-1,2,3,4,5,6-hexafluorocyclohexane
all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol
1-bromohexane
2-pentanol
2-methyl-3-pentanol
1-bromobutane
2-fluoro-2-deoxyglucose
1-bromo-3,4,5-trifluorobenzene
1,1-dimethylcyclohexane
1-t-butyl-1-methylcyclohexane
1-(bromomethyl)-2-chlorocyclohexane
lupeol
lupenone
3-benzyl lupeol
3-benzyl-3-epi-lupeol
3-(4-fluorobenzyl)lupeol
3-(4-fluorobenzyl)-3-epi-lupeol
3-oxo-oleanolic acid
3-oxo-ursolic acid
3-oxo-betulinic acid
Binaphthol
Camphor
Bicyclo[3.3.1]nonane-2,6-dione
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Limonene
Polystyrene
Siderocalin

The precise definition of the constitution and stereochemistry of this compound relies on the use of advanced spectroscopic techniques. While standard spectroscopic methods provide foundational information, more complex experiments are required to resolve the intricate details of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in this analytical endeavor. Beyond simple one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are essential. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry of the substituents. These experiments detect through-space interactions between protons, allowing for the differentiation of cis and trans isomers based on the proximity of the bromomethyl group and the fluorine atom.

Heteronuclear Single Quantum Coherence (HSQC) experiments are employed to correlate directly bonded proton and carbon atoms, confirming the C-H framework of the molecule. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range C-H couplings (typically 2-3 bonds), which is invaluable for confirming the connectivity of the cyclohexane ring and the attachment of the bromomethyl and fluoro substituents.

In cases where crystalline derivatives can be prepared, X-ray crystallography offers the most definitive method for stereochemical assignment. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, unambiguously establishing the absolute configuration of a single stereoisomer.

Table 1: Advanced Spectroscopic Methods for this compound

Method Information Obtained Relevance to this compound
NOESY/ROESY Through-space proton-proton correlations.Differentiates between cis and trans isomers by identifying protons in close spatial proximity.
HSQC One-bond proton-carbon correlations.Confirms the direct attachment of protons to their respective carbon atoms in the cyclohexane ring and bromomethyl group.
HMBC Long-range (2-3 bond) proton-carbon correlations.Establishes the connectivity between the bromomethyl group, the fluorine-bearing carbon, and adjacent carbons in the ring.
X-ray Crystallography Absolute three-dimensional molecular structure.Provides unambiguous determination of the stereochemistry of a specific isomer, serving as a reference standard.

Advanced Chromatographic Methods for Separation and Purity Assessment

Given that this compound can exist as multiple stereoisomers, advanced chromatographic techniques are critical for their separation and for the assessment of enantiomeric and diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. The use of chiral stationary phases (CSPs) in chiral HPLC allows for the resolution of enantiomeric pairs. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, enabling their separation and quantification. The choice of the CSP and the mobile phase composition are crucial parameters that need to be optimized for effective separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile derivatives. When coupled with a chiral column, it allows for the separation of stereoisomers. The mass spectrometer provides fragmentation patterns that confirm the identity of the eluting compounds, enhancing the reliability of the analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC often provides faster separations and uses environmentally benign supercritical carbon dioxide as the main component of the mobile phase. Chiral stationary phases are also employed in SFC to achieve the separation of enantiomers and diastereomers of this compound.

Table 2: Advanced Chromatographic Methods for this compound

Method Principle of Separation Application to this compound
Chiral HPLC Differential interaction with a chiral stationary phase.Separation and quantification of enantiomers and diastereomers to determine isomeric purity.
GC-MS with Chiral Column Partitioning between a mobile gas phase and a chiral stationary phase, with mass-based detection.Separation of volatile stereoisomers and confirmation of their identity through mass spectral data.
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phase and a chiral stationary phase.Provides rapid and efficient separation of stereoisomers with reduced organic solvent consumption.

Role As a Synthetic Intermediate and Advanced Building Block in Non Clinical Applications

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature detailing the use of 1-(bromomethyl)-2-fluorocyclohexane as a precursor in the synthesis of complex organic molecules. While its structure, containing both a reactive bromomethyl group and a fluorine atom on a cyclohexane (B81311) scaffold, suggests potential for such applications, no specific examples or methodologies have been reported in peer-reviewed journals or patents. The reactivity of the bromomethyl group could theoretically be exploited for nucleophilic substitution reactions, and the fluorine atom could impart unique electronic and conformational properties to target molecules. However, without experimental data, its utility in this context remains purely speculative.

Applications in Material Science Research and Polymer Chemistry

Similarly, the application of this compound in material science research and polymer chemistry is an uncharted area of study. Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The incorporation of the fluorocyclohexyl moiety from this compound could potentially lead to novel polymers with unique characteristics. For instance, it could be envisioned as a monomer or a modifying agent in polymerization reactions. Nevertheless, there are no published studies that have explored or demonstrated these potential applications.

Synthetic Utility in Diversity-Oriented Synthesis and Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The unique three-dimensional structure of this compound would, in principle, make it an attractive scaffold for the generation of chemical libraries. Its distinct substitution pattern could lead to a collection of compounds occupying a region of chemical space not easily accessible with more common building blocks. However, a review of the literature on diversity-oriented synthesis and the construction of chemical libraries does not yield any instances of this compound being utilized for these purposes.

Development of Novel Fluorinated Scaffolds for Research Purposes

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The development of novel fluorinated scaffolds is therefore of significant interest. While this compound represents a potential starting point for the synthesis of new fluorinated scaffolds for research, there is no documented evidence of its use in this capacity. The exploration of its reactivity and its conversion into more elaborate fluorinated structures has not been described in the scientific literature.

Q & A

Q. What are the recommended laboratory synthesis methods for 1-(bromomethyl)-2-fluorocyclohexane?

A common approach involves bromination of 2-fluorocyclohexanemethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. For example, refluxing with HBr in the presence of a catalyst (e.g., ZnBr₂) can yield the brominated product. Purification via fractional distillation or column chromatography is recommended to isolate the compound . Reaction parameters such as temperature (80–100°C) and solvent polarity (e.g., dichloromethane) should be optimized to minimize side reactions like elimination.

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • PPE : Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound is flammable and may release toxic fumes .
  • Storage : Keep in airtight containers away from heat/ignition sources and ground equipment to prevent static discharge .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid drainage contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the presence of the fluorinated cyclohexane ring and bromomethyl group (e.g., δ ~4.2 ppm for -CH₂Br) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ≈ 209.04 for C₇H₁₁BrF) .
  • Chromatography : GC-MS or HPLC with UV detection ensures purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent bromomethyl group, enhancing SN2 reactivity. However, steric hindrance from the cyclohexane ring may favor SN1 mechanisms in polar protic solvents (e.g., ethanol/water). For example, reactions with sodium azide (NaN₃) in DMF yield 1-(azidomethyl)-2-fluorocyclohexane with >90% efficiency . Kinetic studies using 13C^{13}\text{C}-labeling can clarify transition-state geometry .

Q. What strategies resolve contradictions in stereochemical outcomes during diastereomer synthesis involving this compound?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .
  • Reaction Optimization : Adjust solvent polarity (e.g., hexane vs. THF) and temperature to control ring conformation and minimize epimerization .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for chair vs. boat cyclohexane conformers, guiding experimental conditions .

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids. For example, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C yields biaryl derivatives. The fluorine substituent stabilizes transition states via inductive effects, improving reaction yields (75–85%) . Comparative studies with non-fluorinated analogs show a 20% increase in coupling efficiency due to enhanced electrophilicity .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported regioselectivity for Friedel-Crafts alkylation using this compound?

Contradictions may arise from solvent-dependent Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃). For aromatic substrates like toluene:

  • In dichloromethane, AlCl₃ directs alkylation to the para position (70% yield).
  • FeCl₃ in nitrobenzene favors meta substitution (55% yield) due to altered electrophilic directing effects . Kinetic isotope effect (KIE) studies and Hammett plots can further elucidate electronic vs. steric influences .

Q. What computational tools are recommended to predict the metabolic stability of derivatives synthesized from this compound?

  • ADMET Prediction : Software like SwissADME evaluates lipophilicity (LogP ≈ 2.5) and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulates binding affinities to target enzymes (e.g., kinase inhibitors) .
  • Docking Studies : AutoDock Vina assesses interactions with active sites, highlighting fluorine’s role in hydrogen bonding .

Comparative Studies

Q. How does this compound compare to its 4-fluoro isomer in terms of synthetic utility?

  • Reactivity : The 2-fluoro isomer exhibits higher SN2 reactivity due to reduced steric hindrance compared to the 4-fluoro derivative .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows the 2-fluoro isomer decomposes at 180°C vs. 165°C for the 4-fluoro analog, attributed to conformational strain .
  • Applications : The 2-fluoro derivative is preferred for rigid scaffolds in drug design (e.g., kinase inhibitors), while the 4-fluoro isomer is used in flexible polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.